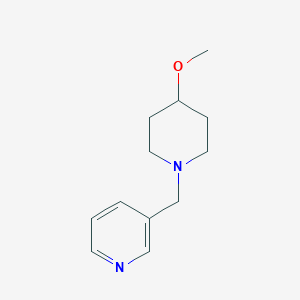
3-((4-甲氧基哌啶-1-基)甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用
合成和化学反应
"3-((4-甲氧基哌啶-1-基)甲基)吡啶"及其衍生物已被探索用于合成高度官能化化合物,例如氮杂环[3.2.1]辛烷,这些化合物可能转化为各种天然和非天然的曲梨酮生物碱。这一应用突显了这些化合物在合成复杂分子结构方面的实用性,潜在用于制药(Rumbo, Mouriño, Castedo, & Mascareñas, 1996)。
通过与三溴化硼反应,将3-甲氧基哌啶转化为2-(溴甲基)吡咯烷已展示了一种合成吡咯烷衍生物的新途径。这一过程展示了这些化合物在有机合成和药物开发中的化学多样性和潜在应用(Tehrani, Van Syngel, Boelens, Contreras, Kimpe, & Knight, 2000)。
材料科学与工程
- 通过研究由吡啶衍生物桥接的环金属二钌配合物,揭示了这些材料的电化学性质,这对它们在电子器件中的应用以及作为各种化学反应中的催化剂具有重要意义。这项研究阐明了吡啶衍生物对材料科学领域的贡献,特别是在设计具有特定电子和光学性质的新材料方面(Yao, Nie, Yang, Yao, & Zhong, 2015)。
腐蚀抑制
- 已经研究了吡啶衍生物作为酸性环境中轻钢的腐蚀抑制剂的潜力。这一应用对于腐蚀可能导致重大物质和财务损失的工业过程至关重要。这些研究的发现为开发更有效和环保的腐蚀抑制剂提供了宝贵信息(Ansari, Quraishi, & Singh, 2015)。
催化
- 在乙烯二聚化中合成和应用(亚胺)吡啶钯(II)配合物突显了吡啶衍生物在催化中的作用。这些配合物表现出高催化活性和选择性,这对于工业化学过程至关重要。这些研究为开发更高效和选择性的催化剂铺平了道路,用于各种化学转化(Nyamato, Ojwach, & Akerman, 2015)。
安全和危害
3-Methylpyridine is classified as a weak base. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid (Category 2), has acute oral toxicity (Category 4), acute dermal toxicity (Category 3), acute inhalation toxicity (Category 3), skin corrosion (Category 1B), and serious eye damage (Category 1) .
未来方向
3-Methylpyridine is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . It is expected that the development of fast and cost-effective methods for the synthesis of substituted piperidines will continue to be an important task of modern organic chemistry .
属性
IUPAC Name |
3-[(4-methoxypiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-7-14(8-5-12)10-11-3-2-6-13-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNHIUCEMAEECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2440791.png)
![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)



![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2440807.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2440809.png)


![3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B2440812.png)
![1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2440813.png)
